molecular formula C8H8O3 B580672 4-METHOXYBENZOIC-D7 ACID CAS No. 1219803-08-3

4-METHOXYBENZOIC-D7 ACID

Cat. No.: B580672
CAS No.: 1219803-08-3
M. Wt: 159.19 g/mol
InChI Key: ZEYHEAKUIGZSGI-AAYPNNLASA-N
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Description

4-Methoxybenzoic-D7 acid, also known as p-Anisic-D7 acid, is a deuterated form of 4-methoxybenzoic acid. This compound features a benzene ring substituted with a methoxy group (-OCH3) at the para position relative to the carboxylic acid group (-COOH). The deuterium labeling (D7) indicates the presence of seven deuterium atoms, which are isotopes of hydrogen. This labeling is particularly useful in various scientific research applications, including spectroscopy and tracer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzoic-D7 acid can be synthesized through the oxidation of deuterated anethole, anisaldehyde, or p-methoxyacetophenone. The oxidation process typically involves reagents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves the methylation of deuterated phenol followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzoic-D7 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxybenzoic-D7 acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-Methoxybenzoic-D7 acid involves its interaction with various molecular targets. The methoxy group enhances the nucleophilicity of the benzene ring, facilitating electrophilic substitution reactions. This property is crucial for its antimicrobial activity, where it inhibits the growth of bacteria and fungi by disrupting their cell membranes .

Comparison with Similar Compounds

4-Methoxybenzoic-D7 acid is compared with other methoxybenzoic acids:

    p-Anisic acid (4-methoxybenzoic acid): Similar structure but without deuterium labeling.

    m-Anisic acid (3-methoxybenzoic acid): Methoxy group at the meta position.

    o-Anisic acid (2-methoxybenzoic acid): Methoxy group at the ortho position.

The deuterium labeling in this compound makes it unique for applications requiring isotopic differentiation, such as tracer studies and NMR spectroscopy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-METHOXYBENZOIC-D7 ACID involves the conversion of starting material anisole to the target compound via several reaction steps.", "Starting Materials": [ "Anisole", "D7-labeled acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ { "Step 1": "Anisole is reacted with D7-labeled acetic anhydride and sodium hydroxide to form 4-methoxyacetophenone-D7.", "Reagents": [ "Anisole", "D7-labeled acetic anhydride", "Sodium hydroxide" ], "Products": [ "4-methoxyacetophenone-D7" ] }, { "Step 2": "4-methoxyacetophenone-D7 is then subjected to a Friedel-Crafts acylation reaction using D7-labeled acetyl chloride and aluminum chloride to produce 4-methoxyacetophenone-D7-acyl chloride.", "Reagents": [ "4-methoxyacetophenone-D7", "D7-labeled acetyl chloride", "Aluminum chloride" ], "Products": [ "4-methoxyacetophenone-D7-acyl chloride" ] }, { "Step 3": "4-methoxyacetophenone-D7-acyl chloride is then hydrolyzed using sodium hydroxide to form 4-METHOXYBENZOIC-D7 ACID.", "Reagents": [ "4-methoxyacetophenone-D7-acyl chloride", "Sodium hydroxide", "Water" ], "Products": [ "4-METHOXYBENZOIC-D7 ACID" ] }, { "Step 4": "The product is then purified using hydrochloric acid and sodium bicarbonate to obtain the final compound.", "Reagents": [ "4-METHOXYBENZOIC-D7 ACID", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Products": [ "4-METHOXYBENZOIC-D7 ACID" ] } ] }

CAS No.

1219803-08-3

Molecular Formula

C8H8O3

Molecular Weight

159.19 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D

InChI Key

ZEYHEAKUIGZSGI-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC([2H])([2H])[2H])[2H]

SMILES

COC1=CC=C(C=C1)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O

Synonyms

4-METHOXYBENZOIC-D7 ACID

Origin of Product

United States

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